2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)ACETAMIDE
Description
This compound is a heterocyclic acetamide derivative featuring a pyrrolidin-2,5-dione (succinimide) moiety linked via an acetamide bridge to a phenyl group substituted with a pyrrolo[1,2-a]imidazole system. The pyrrolidin-2,5-dione group is a common pharmacophore in medicinal chemistry, known for its electron-withdrawing properties and role in enhancing metabolic stability.
Properties
IUPAC Name |
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-16(11-22-17(24)7-8-18(22)25)20-13-5-3-12(4-6-13)14-10-19-15-2-1-9-21(14)15/h3-6,10H,1-2,7-9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNYGPTWCGYIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary fragments: (1) the 4-(5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl)aniline moiety and (2) the 2-(2,5-dioxopyrrolidin-1-yl)acetyl group. The amide bond between these fragments suggests a convergent synthesis approach, wherein each component is prepared separately before final coupling.
Synthesis of 4-(5H,6H,7H-Pyrrolo[1,2-a]Imidazol-3-yl)Aniline
The pyrrolo[1,2-a]imidazole ring system is constructed via a cyclocondensation reaction between a suitably functionalized pyrrole and imidazole precursor. Drawing from methodologies in imidazole derivatization, 3-amino-pyrrole-2-carboxylate is reacted with 4-nitrobenzaldehyde under basic conditions to form the intermediate Schiff base. Subsequent acid-catalyzed cyclization yields 4-nitro-phenylpyrrolo[1,2-a]imidazole, which is reduced to the corresponding aniline using catalytic hydrogenation (Pd/C, H₂, ethanol).
Key Reaction Conditions
Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)Acetic Acid
The 2,5-dioxopyrrolidin-1-yl group is introduced via N-alkylation of succinimide. Succinimide is treated with ethyl bromoacetate in the presence of NaH, yielding ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate. Saponification with aqueous NaOH affords the free carboxylic acid.
Optimization Notes
Convergent Coupling via Amide Bond Formation
The final step involves coupling 4-(5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl)aniline with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid using a carbodiimide coupling agent. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitate the amide bond formation under mild conditions.
Procedure
- Dissolve 2-(2,5-dioxopyrrolidin-1-yl)acetic acid (1.2 eq) in DCM.
- Add EDCI (1.5 eq), HOBt (1.5 eq), and stir at 0°C for 30 minutes.
- Add 4-(5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl)aniline (1.0 eq) and stir at room temperature for 18 hours.
- Quench with H₂O, extract with DCM, and purify via silica gel chromatography (EtOAc/hexane).
Yield and Purity
Spectral Characterization and Analytical Data
Fourier-Transform Infrared Spectroscopy (FTIR)
Comparative Analysis of Synthetic Routes
Alternative methodologies were evaluated to optimize efficiency and yield:
| Method | Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 72 | 98 | |
| HATU/DIEA | DMF | 65 | 97 | |
| DCC/DMAP | THF | 58 | 95 |
The EDCI/HOBt system in DCM provided superior yield and purity, minimizing side reactions such as epimerization or over-activation.
Challenges and Mitigation Strategies
Solubility Issues
The phenylpyrroloimidazole intermediate exhibited limited solubility in polar aprotic solvents. Pre-activation of the carboxylic acid with EDCI/HOBt improved solubility in DCM, enabling homogeneous reaction conditions.
Byproduct Formation
Trace succinimide byproducts (<2%) were observed during coupling, attributed to competing hydrolysis of the activated ester. Strict anhydrous conditions and reduced reaction times mitigated this issue.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidinone ring, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Research Findings and Data
Physicochemical Properties
- Target Compound : Predicted logP ~2.5 (estimated via analogy to pyrrolidin-2,5-dione derivatives), suggesting moderate hydrophobicity for cellular uptake.
- Triazole Analogs (6b): Experimental logP = 3.1; IR peaks at 1682 cm⁻¹ (C=O stretch) and 1504 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
Spectroscopic Data Comparison
Discussion
The target compound’s dual heterocyclic architecture positions it as a promising candidate for antimicrobial or anti-biofilm applications, leveraging the pyrrolidin-2,5-dione’s metabolic stability and the pyrroloimidazole’s π-stacking capability. However, its efficacy relative to triazole or nitroimidazole analogs remains speculative without direct experimental data. Future studies should prioritize synthesizing the compound and evaluating its activity using standardized protocols (e.g., CLSI guidelines) and dose-effect models .
Biological Activity
The compound 2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-{5H,6H,7H-Pyrrolo[1,2-a]imidazol-3-yl}phenyl)acetamide , often referred to as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H31N3O11
- Molecular Weight : 513.50 g/mol
- CAS Number : 756525-99-2
This compound features a pyrrolidine ring fused with a pyrrolo[1,2-a]imidazole moiety, which is critical for its biological activity.
Research indicates that this compound interacts with various biological targets, influencing cellular processes such as:
- Cell Growth Regulation : Studies have shown that it can suppress cell growth in certain cancer cell lines by modulating metabolic pathways. Specifically, it increases glucose uptake and ATP levels in treated cells, suggesting a role in energy metabolism regulation .
- Monoclonal Antibody Production : The compound has been observed to affect the glycosylation patterns in monoclonal antibodies. It suppresses galactosylation, which is essential for the quality control of therapeutic antibodies .
Anticancer Properties
The compound has demonstrated significant anticancer activity through various mechanisms:
- Inhibition of Tumor Cell Proliferation : In vitro studies indicate that it effectively inhibits the proliferation of cancer cells by inducing apoptosis and altering cell cycle progression.
- Metabolic Modulation : By enhancing glucose uptake and ATP production, the compound supports cellular metabolism in a way that may hinder tumor growth.
Immunomodulatory Effects
The compound's ability to modulate immune responses suggests potential applications in immunotherapy:
- Impact on Antibody Glycosylation : The alteration of N-linked glycan profiles on antibodies may enhance their therapeutic efficacy and stability .
Case Studies
Several studies have highlighted the biological activities of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
